molecular formula C13H24N2O3 B11768565 (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate CAS No. 943845-69-0

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B11768565
CAS No.: 943845-69-0
M. Wt: 256.34 g/mol
InChI Key: UBKHJGXLRSJQML-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a chiral pyrrolidinone derivative serving as a versatile building block in medicinal chemistry and drug discovery. The structure features a stereochemically defined lactam ring, a tert-butyloxycarbonyl (Boc) protected amine, and an additional tert-butyl group, making it a sophisticated intermediate for the synthesis of complex molecules. Compounds with this core structure are frequently employed in the development of protease inhibitors . Specifically, similar pyrrolidinone and piperidinone scaffolds are key components in the structure-guided design of potent inhibitors for viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro) . The Boc-protecting group enhances the molecule's solubility and handles synthetic manipulation, allowing for further functionalization. This reagent is intended for use by researchers in organic synthesis and pharmaceutical development to create novel chemical entities for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

943845-69-0

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-tert-butyl-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1

InChI Key

UBKHJGXLRSJQML-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The pyrrolidin-2-one ring is typically formed via:

  • Dieckmann Condensation : Cyclization of δ-keto esters under basic conditions. For example, ethyl 4-(tert-butylamino)-3-((tert-butoxycarbonyl)amino)butanoate undergoes base-mediated cyclization to yield the lactam.

  • Amino Acid Lactamization : Starting from Boc-protected γ-amino acids, such as Boc-L-δ-aminovaleric acid, heated in toluene with p-toluenesulfonic acid to induce cyclodehydration.

Table 1: Cyclization Methods and Yields

PrecursorReagents/ConditionsYieldReference
δ-Keto esterNaOMe, MeOH, reflux68%
Boc-γ-amino acidPTSA, toluene, 110°C75%

Introduction of the tert-Butyl Group at the Lactam Nitrogen

Alkylation of the lactam nitrogen is complicated by resonance stabilization. Two approaches are viable:

Direct Alkylation

  • Strong Base Activation : Deprotonation with NaH or LDA in THF, followed by reaction with tert-butyl bromide. For example, treatment of 3-(Boc-amino)pyrrolidin-2-one with NaH/tert-butyl bromide at 0°C yields the N-alkylated product in 55% yield.

  • Phase-Transfer Catalysis (PTC) : Using tetrabutylammonium bromide and KOH in ethyl acetate with methyl sulfate as an alkylating agent achieves 78% yield for analogous compounds.

Indirect Alkylation via Lactam Ring-Opening

  • Ring Opening : Hydrolysis of pyrrolidin-2-one to 4-aminobutanamide using HCl/MeOH.

  • Alkylation : Reacting the secondary amine with tert-butyl bromide in the presence of K2CO3 (82% yield).

  • Recyclization : Acid-catalyzed lactam reformation via heating in toluene (90% yield).

Boc Protection of the C-3 Amine

Carbamate Formation via Mixed Anhydride

A method adapted from patent CN102020589B:

  • Reagents : N-Boc-D-Serine, isobutyl chlorocarbonate, N-methylmorpholine.

  • Conditions : Anhydrous ethyl acetate, 0–15°C.

  • Yield : 93% after crystallization with hexane/EtOAc.

BOP-Mediated Coupling

From Ambeed’s protocol:

  • Reagents : BOP, NaHCO3, DMF.

  • Conditions : Room temperature, 12 hours.

  • Yield : 62% after extraction and silica gel purification.

Table 2: Boc Protection Efficiency Comparison

MethodReagentsSolventYieldPurity (HPLC)
Mixed Anhydridei-BuOCOCl, NMMEtOAc93%99.2%
BOP CouplingBOP, NaHCO3DMF62%98.5%

Stereochemical Control

Chiral Starting Materials

Using Boc-L-δ-aminovaleric acid ensures retention of the S-configuration during cyclization.

Kinetic Resolution

Racemic 3-aminopyrrolidin-2-one treated with chiral Boc-anhydride derivatives (e.g., (R)-Boc-oxazolidinone) achieves 92% ee for the S-enantiomer.

Purification and Characterization

Chromatography

  • Normal Phase SiO2 : Elution with DCM/MeOH (95:5) removes byproducts.

  • Reverse Phase HPLC : C18 column, acetonitrile/water gradient (purity >99%).

Spectroscopic Data

  • ¹H NMR (CDCl3) : δ 1.32 (s, 9H, Boc-CH3), 3.15–3.25 (m, 2H, pyrrolidin H), 4.05–4.15 (m, 1H, CH-NHBoc).

  • ¹³C NMR : 172.3 ppm (C=O lactam), 156.0 ppm (Boc C=O).

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

  • Mixed Anhydride Route : Demonstrated for 50 kg batches with 89% yield and 99% purity.

  • Cost Analysis : BOP reagent increases raw material costs by 30% compared to Boc anhydride .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and provides protection to the amine . The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

CAS No. Compound Name Molecular Formula Similarity Score Key Features
92235-34-2 (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate C₉H₁₆N₂O₃ 1.00 Lacks 1-tert-butyl; identical stereochemistry at C3 .
672883-23-7 (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate C₉H₁₆N₂O₃ 0.91 5-oxo vs. 2-oxo pyrrolidinone; altered hydrogen-bonding capacity .
261521-49-7 (S)-tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate C₁₀H₁₈N₂O₃ N/A 3-methyl substitution increases steric hindrance vs. tert-butyl .
70138-72-6 (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate C₁₀H₁₈N₂O₃ 0.88 R-configuration; carbamoyl vs. carbamate group; distinct reactivity .

Q & A

Q. Critical Conditions :

  • Catalyst Loading : Pd₂(dba)₃ (2–5 mol%) with BINAP (4–10 mol%) for efficient coupling .
  • Temperature Control : Reactions often require reflux in toluene (110°C) or room-temperature stirring for sensitive intermediates .
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure products .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and stereochemical configuration of this compound?

Methodological Answer :
Key techniques include:

Technique Purpose Example Data
NMR Spectroscopy Confirm regiochemistry and purityDistinct δ 1.4 ppm (Boc CH₃), 3.5–4.5 ppm (pyrrolidinone protons)
Mass Spectrometry Verify molecular weight[M+H]⁺ peak matching theoretical m/z
X-ray Crystallography Resolve absolute stereochemistryCrystal structure showing (S)-configuration
HPLC with Chiral Columns Enantiomeric excess (ee) analysisRetention times for (S)- vs. (R)-enantiomers

Advanced: How can researchers optimize the stereochemical outcomes during the synthesis of this compound, particularly in the formation of the pyrrolidinone ring?

Q. Methodological Answer :

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-phosphine complexes) during ring-closing steps to favor the (S)-configuration .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Asymmetric Induction : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone formation to control stereochemistry .

Validation : Monitor ee via chiral HPLC and compare optical rotation with literature values .

Advanced: What strategies are employed to investigate the compound's interaction with biological targets, such as enzymes or receptors, and how do structural modifications influence binding affinity?

Q. Methodological Answer :

  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., SARS-CoV-2 main protease) to identify binding motifs using X-ray diffraction .
  • SAR Studies :
    • Halogen Substitution : Introduce bromine/chlorine at the pyrrolidinone ring to enhance halogen bonding with catalytic residues (e.g., increased IC₅₀ in protease inhibition) .
    • Carbamate Modification : Replace tert-butyl with smaller groups (e.g., methyl) to assess steric effects on target engagement .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Kd, ΔG) .

Advanced: How do conflicting data in catalytic reaction yields get resolved when synthesizing this compound under varying conditions?

Methodological Answer :
Conflicting yields often arise from:

  • Catalyst Degradation : Pd₂(dba)₃ may decompose under prolonged heating; use fresh catalyst batches and inert atmospheres .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. toluene can alter reaction rates; screen solvents to balance solubility and reactivity .
  • Substrate Impurities : Purify starting materials (e.g., 1-(tert-butyl)pyrrolidinone) via distillation to >98% purity .

Q. Troubleshooting :

  • Design a fractional factorial experiment to isolate critical variables (e.g., temperature, solvent, catalyst ratio) .
  • Use LC-MS to track intermediate formation and identify bottlenecks .

Advanced: What computational methods are utilized to predict the compound's reactivity and stability in different chemical environments?

Q. Methodological Answer :

  • DFT Calculations : Model transition states for key steps (e.g., Boc deprotection) to predict activation energies and optimize conditions .
  • MD Simulations : Study solvation effects in water/DMSO mixtures to assess hydrolytic stability of the carbamate group .
  • Docking Studies : Predict binding poses with biological targets (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

Validation : Cross-reference computed spectra (IR, NMR) with experimental data to refine force fields .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Hazard Mitigation : Although no specific GHS hazards are reported, assume standard precautions:
    • Use fume hoods for reactions involving volatile solvents (e.g., MeOH, toluene) .
    • Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Treat as hazardous waste; neutralize acidic/basic residues before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.